molecular formula C19H14O4 B14265860 2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid CAS No. 168032-04-0

2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid

Cat. No.: B14265860
CAS No.: 168032-04-0
M. Wt: 306.3 g/mol
InChI Key: NTSHDLRBEQWVJT-UHFFFAOYSA-N
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Description

2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a naphthalene ring fused to a benzodioxole moiety, with a carboxylic acid functional group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the naphthalene derivative, followed by the formation of the benzodioxole ring system

    Preparation of Naphthalene Derivative: The naphthalene derivative can be synthesized through Friedel-Crafts alkylation of naphthalene with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of Benzodioxole Ring: The benzodioxole ring can be formed by reacting the naphthalene derivative with catechol in the presence of a dehydrating agent such as phosphorus oxychloride.

    Introduction of Carboxylic Acid Group: The final step involves the oxidation of the methyl group to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of appropriate catalysts.

Major Products Formed

    Oxidation: Quinones, carboxylates, or other oxidized derivatives.

    Reduction: Alcohols, aldehydes, or reduced aromatic compounds.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(naphthalen-2-yl)propanoic acid: Similar structure but lacks the benzodioxole ring.

    2-Methyl-2-(naphthalen-2-yl)benzoic acid: Similar structure but lacks the dioxole oxygen atoms.

    2-Methyl-2-(naphthalen-2-yl)-1,3-dioxolane-4-carboxylic acid: Similar structure but with a dioxolane ring instead of a benzodioxole ring.

Uniqueness

2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid is unique due to the presence of both the naphthalene and benzodioxole moieties, which confer distinct chemical and physical properties

Properties

CAS No.

168032-04-0

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

2-methyl-2-naphthalen-2-yl-1,3-benzodioxole-4-carboxylic acid

InChI

InChI=1S/C19H14O4/c1-19(14-10-9-12-5-2-3-6-13(12)11-14)22-16-8-4-7-15(18(20)21)17(16)23-19/h2-11H,1H3,(H,20,21)

InChI Key

NTSHDLRBEQWVJT-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)C(=O)O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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